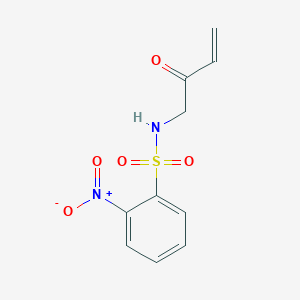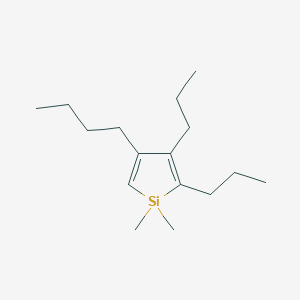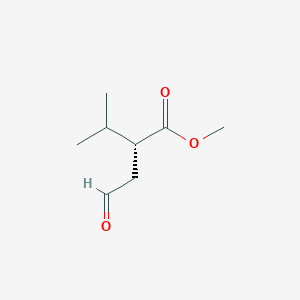
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzoate ester linked to a hexanone structure, which includes a chloro and methoxy substituent. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate typically involves the esterification of the corresponding acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions usually require heating under reflux to drive the reaction to completion.
Industrial Production Methods
For industrial production, the synthesis may involve more efficient and scalable methods. One approach could be the use of a continuous flow reactor, which allows for better control over reaction conditions and improved yields. The raw materials are fed into the reactor, and the product is continuously removed, which can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the hexanone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols in basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding hydroxyl derivative.
科学的研究の応用
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The ester linkage can be hydrolyzed by esterases, releasing the active components that exert their effects on cellular pathways.
類似化合物との比較
Similar Compounds
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl propionate: Similar structure but with a propionate ester.
Uniqueness
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate is unique due to its specific stereochemistry and the presence of both chloro and methoxy substituents. These features can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
特性
CAS番号 |
919802-05-4 |
|---|---|
分子式 |
C14H17ClO4 |
分子量 |
284.73 g/mol |
IUPAC名 |
[(2S,3S)-1-chloro-3-methoxy-1-oxohexan-2-yl] benzoate |
InChI |
InChI=1S/C14H17ClO4/c1-3-7-11(18-2)12(13(15)16)19-14(17)10-8-5-4-6-9-10/h4-6,8-9,11-12H,3,7H2,1-2H3/t11-,12-/m0/s1 |
InChIキー |
INDRBVJBPBHAFT-RYUDHWBXSA-N |
異性体SMILES |
CCC[C@@H]([C@@H](C(=O)Cl)OC(=O)C1=CC=CC=C1)OC |
正規SMILES |
CCCC(C(C(=O)Cl)OC(=O)C1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-](/img/structure/B12623473.png)


![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12623488.png)
![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)
![2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B12623504.png)
![5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12623512.png)
![5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B12623516.png)
![[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12623523.png)
![5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12623529.png)

![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol](/img/structure/B12623553.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
